molecular formula C9H11ClN2 B1393279 (1H-indol-3-yl)methanamine hydrochloride CAS No. 1266692-14-1

(1H-indol-3-yl)methanamine hydrochloride

Cat. No. B1393279
CAS RN: 1266692-14-1
M. Wt: 182.65 g/mol
InChI Key: GOWCWBKBWLNFCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(1H-Indol-3-yl)methanamine” is an indolic Tryptophan-derived metabolite with antifungal defense properties against Arabidopsis mlo2 mutant . It’s hydrochloride form has a molecular formula of C9H11ClN2 and a molecular weight of 182.65 g/mol .


Molecular Structure Analysis

The molecular structure of “(1H-indol-3-yl)methanamine hydrochloride” consists of a central indole ring attached to a methanamine group . The indole ring is a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .


Physical And Chemical Properties Analysis

“(1H-indol-3-yl)methanamine hydrochloride” is a solid at room temperature . It should be stored in an inert atmosphere at temperatures between 2-8°C .

Scientific Research Applications

Antifungal Defense

This compound has been identified as having antifungal defense properties, particularly against the Arabidopsis mlo2 mutant, which could be significant in agricultural research and plant protection strategies .

Plant Hormone and Pathogen Protection

It acts as a plant hormone belonging to the group of indole alkaloids and plays a role in inhibiting the production of phytoalexins. Phytoalexins are secondary metabolites that protect plants against pathogens, suggesting its potential application in enhancing crop resilience .

Antibacterial and Antitubercular Activity

A series of derivatives of this compound have shown promising in vitro antibacterial and antifungal activity. They have also been screened for antitubercular activity against various strains of Mycobacterium tuberculosis, indicating its potential use in developing new antimicrobial agents .

Anti-HIV Research

Molecular docking studies have been performed on novel indolyl derivatives for anti-HIV-1 activity, suggesting that this compound could serve as a basis for developing new antiviral medications .

Anti-inflammatory Activity

Analogues of this compound have been synthesized and assessed for their COX-2 inhibitory action as well as in vivo anti-inflammatory activity. This points to its potential application in creating new anti-inflammatory drugs .

Pharmaceutical Testing

The compound is available for purchase for pharmaceutical testing, indicating its use as a reference standard in drug development and quality control processes .

Safety and Hazards

This compound is not intended for human or veterinary use. It’s classified as Acute Tox. 3 Oral, indicating it’s harmful if swallowed . Other hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Appropriate safety measures should be taken when handling this compound .

Future Directions

The future directions for research on “(1H-indol-3-yl)methanamine hydrochloride” and similar compounds are vast. Given its antifungal properties, it could be further investigated for potential applications in agriculture or medicine . Additionally, the chemical reactivity of the indole ring system makes it a promising scaffold for the development of new synthetic methodologies .

properties

IUPAC Name

1H-indol-3-ylmethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2.ClH/c10-5-7-6-11-9-4-2-1-3-8(7)9;/h1-4,6,11H,5,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOWCWBKBWLNFCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1H-indol-3-yl)methanamine hydrochloride

CAS RN

1266692-14-1
Record name (1H-indol-3-yl)methanamine hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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